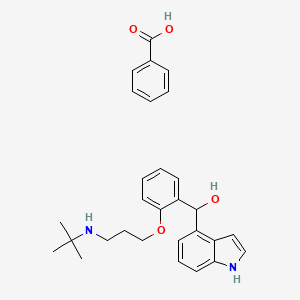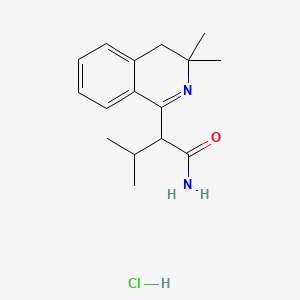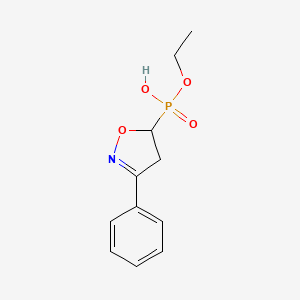
Quarfloxin, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quarfloxin, (S)-, is synthesized through a series of chemical reactions involving fluoroquinolone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: The industrial production of Quarfloxin, (S)-, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Quarfloxin, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Quarfloxin, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone derivatives and their chemical properties.
Biology: Investigated for its ability to disrupt ribosomal DNA-protein interactions, leading to apoptosis in cancer cells.
Medicine: Undergoing clinical trials for treating carcinoid and neuroendocrine tumors.
Mechanism of Action
Quarfloxin, (S)-, exerts its effects by selectively disrupting nucleolin/ribosomal DNA G-quadruplex complexes in the nucleolus. This inhibition of RNA Polymerase I transcription leads to a decrease in ribosomal RNA synthesis, ultimately inducing apoptosis in cancer cells . The compound targets the nucleolus, a key regulator of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Fluoroquinolone Antibiotics: Such as ciprofloxacin and norfloxacin, which bind duplex DNA and inhibit bacterial gyrase, leading to selective cytotoxicity in bacterial cells.
Uniqueness of Quarfloxin, (S)-: Quarfloxin, (S)-, is unique in its ability to selectively target and disrupt nucleolin/ribosomal DNA G-quadruplex complexes, making it a promising candidate for anticancer therapy. Its specific mechanism of action and ability to induce apoptosis in cancer cells without affecting normal cells set it apart from other similar compounds .
Properties
CAS No. |
783364-52-3 |
|---|---|
Molecular Formula |
C35H33FN6O3 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3S)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24-/m0/s1 |
InChI Key |
WOQIDNWTQOYDLF-ZEQRLZLVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@@H](C7)C8=NC=CN=C8)F)C2=O |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


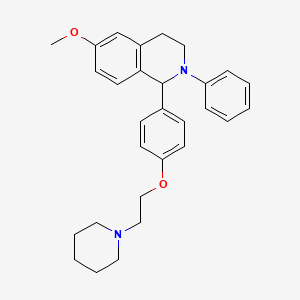
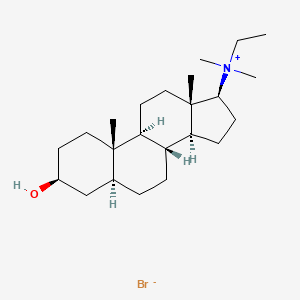
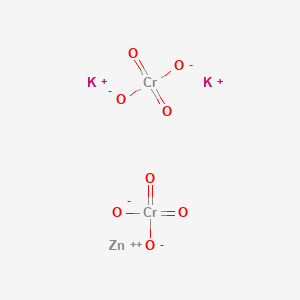
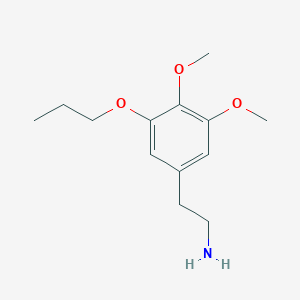
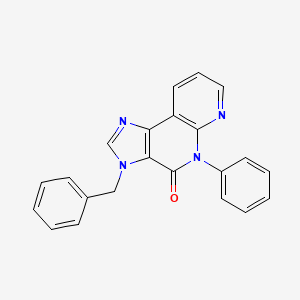
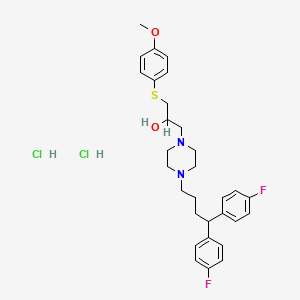
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)


